Stereospecific α1-Adrenoceptor Agonism
In vitro functional assays using rabbit descending thoracic aorta strips demonstrate that α1-adrenergic vasoconstrictive activity is exclusively attributable to the (−)-enantiomer of midodrine, with the (+)-enantiomer exhibiting no detectable pharmacological activity [1]. Midodrine and its active metabolite desglymidodrine each contain a chiral center; both racemates were tested, and for both drug and metabolite, only the (−)-enantiomer produced measurable contraction [1].
| Evidence Dimension | Vasoconstrictive activity (functional α1-adrenoceptor agonism) |
|---|---|
| Target Compound Data | Active (produces contraction) |
| Comparator Or Baseline | (+)-Enantiomer of midodrine: Inactive (no detectable contraction) |
| Quantified Difference | Qualitative binary outcome: Active vs. Inactive |
| Conditions | Isolated rabbit descending thoracic aorta strip; in vitro organ bath preparation |
Why This Matters
For procurement of chiral reference standards or enantiomerically pure research material, the R-isomer (active) provides all measurable pharmacological activity; the S-isomer serves as an inactive control or impurity marker.
- [1] Quaglia MG, et al. Chiral investigation of midodrine, a long-acting alpha-adrenergic stimulating agent. Chirality. 2004 Jul;16(6):356-62. PMID: 15190580. View Source
